3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry due to their widespread presence in nature and their diverse applications. openmedicinalchemistryjournal.comrsc.org These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to many biological processes. They form the core structures of numerous natural products, including vitamins, alkaloids, and hormones. rsc.orgmdpi.com
In the pharmaceutical industry, nitrogen heterocycles are of paramount importance. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule drugs contain a nitrogen-based heterocycle. openmedicinalchemistryjournal.commsesupplies.com This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding with DNA, which is a key factor in the anti-cancer activity of many N-based heterocyclic agents. rsc.orgmdpi.com The structural diversity of these compounds allows for fine-tuning of their physicochemical properties, which can influence their biological activity, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. mdpi.com
Beyond pharmaceuticals, nitrogen-containing heterocycles have extensive applications in agrochemicals, dyes, polymers, and as corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com Their versatile nature stems from their compact molecular structures, high stability often associated with aromaticity, and the electron-rich character imparted by the nitrogen atom. openmedicinalchemistryjournal.com
Overview of Pyrazolopyridine Isomers and their Unique Structural Features
Pyrazolopyridines are a class of bicyclic heterocyclic compounds resulting from the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This fusion can occur in several ways, leading to the formation of different structural isomers. The main isomers include pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine (B1195680). nih.gov Each isomer possesses a unique arrangement of nitrogen atoms and a distinct electronic distribution, which in turn dictates its chemical reactivity and biological activity.
For instance, pyrazolo[3,4-b]pyridines can exist in two tautomeric forms, the 1H- and 2H-isomers, with the 1H-isomers being more prevalent. nih.gov The stability of these isomers is influenced by the potential for aromatic circulation in both rings. nih.gov The specific orientation of the nitrogen atoms in each isomer affects its ability to act as a hydrogen bond donor or acceptor, a crucial feature for molecular recognition in biological systems.
The table below summarizes the main isomers of pyrazolopyridine.
| Isomer Name | Ring Fusion |
| Pyrazolo[3,4-b]pyridine | The pyrazole ring is fused at the 'b' face of the pyridine ring. |
| Pyrazolo[3,4-c]pyridine | The pyrazole ring is fused at the 'c' face of the pyridine ring. |
| Pyrazolo[4,3-c]pyridine | The pyrazole ring is fused at the 'c' face of the pyridine ring with a different orientation. |
| Pyrazolo[4,3-b]pyridine | The pyrazole ring is fused at the 'b' face of the pyridine ring with a different orientation. |
| Pyrazolo[1,5-a]pyridine | The pyrazole ring is fused in a bridged manner. |
Specific Focus on the Pyrazolo[3,4-c]pyridine Core
The 1H-pyrazolo[3,4-c]pyridine core is a specific isomer that has attracted interest due to its structural similarity to purine (B94841). rsc.org Purine derivatives are ubiquitous in biological systems (e.g., adenine (B156593) and guanine (B1146940) in DNA) and have a wide range of therapeutic applications, including as anti-inflammatory, antiviral, and anti-cancer agents. rsc.org This resemblance suggests that compounds based on the pyrazolo[3,4-c]pyridine scaffold could interact with biological targets that recognize purines. rsc.org
The pyrazolo[3,4-c]pyridine system consists of a pyrazole ring fused to a pyridine ring, resulting in a unique heterocyclic structure with diverse chemical properties. guidechem.com This core serves as a versatile building block for the synthesis of more complex, biologically active molecules. guidechem.com The presence of multiple nitrogen atoms and carbon atoms with varying reactivity allows for selective functionalization at different positions of the scaffold. rsc.orgrsc.org This adaptability is crucial for fragment-based drug discovery (FBDD), where small molecular fragments are elaborated to create potent and selective drug candidates. rsc.org
Contextualizing 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine within the Scaffold
This compound is a specific derivative of the pyrazolo[3,4-c]pyridine core. Its chemical structure is characterized by the presence of a bromine atom at position 3 and a chlorine atom at position 7 of the bicyclic ring system. These halogen substituents are key features that make this compound a valuable intermediate in organic synthesis.
The bromo and chloro groups are versatile functional handles that can participate in a variety of chemical transformations, particularly cross-coupling reactions. chemshuttle.com This allows for the introduction of diverse substituents at these positions, enabling the construction of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery. For example, the halogen atoms can be replaced by other functional groups through reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling. rsc.orgrsc.org
This compound serves as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemshuttle.com In the pharmaceutical industry, it can be used as an intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). chemshuttle.com In agrochemical research, it functions as a precursor for preparing compounds with fungicidal activities through nucleophilic aromatic substitution reactions. chemshuttle.com
The table below provides key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 957760-22-4 chemshuttle.com |
| Molecular Formula | C₆H₃BrClN₃ chemshuttle.com |
| Molecular Weight | 232.47 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLZPMWTIBRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719948 | |
| Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-22-4 | |
| Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrazolo 3,4 C Pyridine Derivatives
Classical and Established Synthetic Routes to the Core Scaffold
The foundational synthesis of the pyrazolo[3,4-c]pyridine core relies on established chemical transformations that have been adapted and optimized for this specific heterocyclic system.
Adaptation of Huisgen Indazole Synthesis Approaches
A primary route to access 5-halo-1H-pyrazolo[3,4-c]pyridines is through an adaptation of the classical Huisgen indazole synthesis. rsc.orgresearchgate.net This methodology has been effectively modified to produce key precursors for more complex derivatives. The synthesis begins with substituted aminopyridines, which undergo a cyclization process to form the bicyclic pyrazolo[3,4-c]pyridine structure.
Cyclisation Reactions for Pyrazolo[3,4-c]pyridine Formation
The core of the synthetic strategy described above is a cyclisation reaction that constructs the pyrazole (B372694) ring onto the existing pyridine (B92270) scaffold. This transformation is a pivotal step in forming the fused heterocyclic system.
The reaction conditions for this cyclisation are crucial for its success. The process is typically carried out by reacting the aminopyridine precursor with NaNO₂ and Ac₂O in a suitable solvent system like dichloroethane (DCE). researchgate.net The reaction proceeds from room temperature up to 90 °C over approximately 20 hours to form the N-acetylated pyrazolopyridine. rsc.orgresearchgate.net This intermediate is then subjected to simple deacetylation with NaOMe in MeOH at room temperature for about an hour to yield the final 1H-pyrazolo[3,4-c]pyridine core. rsc.orgresearchgate.net This two-step, one-pot sequence provides an efficient and scalable route to key halogenated pyrazolo[3,4-c]pyridine intermediates, which are essential for further functionalization. rsc.org
Advanced Functionalization Strategies for Regioselective Elaboration
Once the core pyrazolo[3,4-c]pyridine scaffold is synthesized, advanced functionalization strategies are employed to selectively introduce various substituents at specific positions. This regioselective elaboration is key to developing a library of diverse compounds for applications such as fragment-based drug discovery. rsc.org
Vectorial Functionalization Approaches for Pyrazolo[3,4-c]pyridines
Vectorial functionalization is a strategy that enables the selective elaboration of a core molecular scaffold along multiple, distinct "growth vectors". rsc.org For the 5-halo-1H-pyrazolo[3,4-c]pyridine system, this allows for controlled chemical modifications at several positions, including the N-1 and N-2 nitrogen atoms of the pyrazole ring, and the C-3, C-5, and C-7 carbon atoms of the bicyclic structure. rsc.orgrsc.org This systematic approach is highly valuable in FBDD, as it facilitates the optimization of fragment hits into more potent lead compounds by exploring the chemical space around the core scaffold to improve interactions with a target protein. nih.gov The methodologies include protection and alkylation at the nitrogen centers, and various cross-coupling and metalation reactions at the carbon centers. rsc.org
N-1 and N-2 Protection and Alkylation Reactions
The two nitrogen atoms in the pyrazole ring (N-1 and N-2) present an opportunity for differential functionalization. Selective protection and alkylation of these positions are crucial first steps in many synthetic sequences. rsc.org Precedents from standard indazole chemistry can be adapted to achieve regioselective functionalization of either N-1 or N-2 by carefully tailoring the reaction conditions. rsc.org
For example, mesylation using mesyl chloride (MsCl) and sodium hydride (NaH) can selectively afford the N-1 protected product in high yield. researchgate.net The introduction of a tetrahydropyran (B127337) (THP) protecting group can be directed towards either the N-1 or N-2 position by controlling the reaction time. researchgate.net Furthermore, the use of a trimethylsilylethoxymethyl (SEM) group, a common protecting group, can also be controlled. By carefully selecting the base, such as sodium hydride (NaH) or N,N-dicyclohexylmethylamine, the reaction can be guided to favor the formation of either the N-1 or N-2 protected isomers. researchgate.net
| Halogen (X) | Reaction Conditions | N-1 Product (Yield) | N-2 Product (Yield) |
|---|---|---|---|
| Cl | MsCl, NaH, THF, 0 °C-rt, 2 h | 5a (Ms) (92%) | 5b (Ms) (0%) |
| Br | DHP, p-TsOH, DCM, rt, 2 h | 6a (THP) (75%) | 6b (THP) (15%) |
| Br | DHP, p-TsOH, DCM, rt, 18 h | 6a (THP) (15%) | 6b (THP) (71%) |
| Cl | SEMCl, NaH, DMF, 0 °C-rt, 1.5 h | 9a (SEM) (86%) | 9b (SEM) (0%) |
| Cl | SEMCl, N,N-dicyclohexylmethylamine, MeCN, 80 °C, 18 h | 9a (SEM) (15%) | 9b (SEM) (45%) |
Table showing the selective N-1 and N-2 functionalization of 5-halopyrazolo[3,4-c]pyridines under various reaction conditions. Data sourced from Bedwell et al., 2023. researchgate.net
C-3 Functionalization through Tandem Borylation and Suzuki–Miyaura Cross-Coupling
The C-3 position of the pyrazolo[3,4-c]pyridine ring is a key vector for introducing diversity, particularly aryl and heteroaryl groups. A powerful method to achieve this is through a tandem sequence of C-H borylation followed by a Suzuki–Miyaura cross-coupling reaction. rsc.orgresearchgate.net This approach avoids the need to pre-functionalize the C-3 position with a halide.
The process begins with an iridium-catalyzed C-H borylation of an N-protected pyrazolo[3,4-c]pyridine substrate. nih.gov Reagents such as [Ir(COD)OMe]₂, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), and bis(pinacolato)diboron (B136004) (B₂pin₂) are used, typically in a solvent like methyl tert-butyl ether (MTBE) and heated using a microwave reactor. nih.govrsc.org The resulting crude boronate ester is then used directly in a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction with a suitable aryl halide. rsc.org
While this sequence works efficiently for N-1 protected substrates, challenges such as rapid protodeborylation can occur with N-2 protected analogues. nih.gov This issue has been addressed by the addition of a copper(I) chloride (CuCl) additive, which is believed to increase the rate of transmetalation, leading to moderate to good yields of the desired C-3 functionalized products. nih.govresearchgate.net
| N-Protected Substrate | Aryl Halide (Ar-X) | Product | Yield |
|---|---|---|---|
| N-1 SEM protected (9a) | 4-Bromobenzonitrile | 21 | 60% |
| N-1 SEM protected (9a) | 4-Bromoanisole | 22 | 47% |
| N-2 SEM protected (9b) | 1-Bromo-3,5-dimethylbenzene | 27 | 48% |
| N-2 SEM protected (9b) | 4-Bromo-N,N-dimethylaniline | 28 | 31% |
Table summarizing the yields of tandem C-H borylation and Suzuki–Miyaura cross-coupling of N-SEM-protected 5-chloro-pyrazolo[3,4-c]pyridines. Data sourced from Bedwell et al., 2023. researchgate.net
C-5 Functionalization via Palladium-Catalyzed Buchwald–Hartwig Amination
The introduction of nitrogen-based substituents at the C-5 position of the pyrazolo[3,4-c]pyridine core is a key transformation, often achieved through palladium-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.orgresearchgate.net This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the installation of a wide array of amino groups onto the heterocyclic scaffold.
Research has demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds are suitable substrates for this transformation. rsc.orgrsc.orgresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halo-pyrazolopyridine with a primary or secondary amine. While some nucleophiles like cyclohexylamine (B46788) can participate in straightforward aromatic nucleophilic substitution, weaker nucleophiles such as aniline (B41778) necessitate the use of Buchwald–Hartwig coupling conditions. jst.go.jp This methodology is integral to creating libraries of C-5 substituted pyrazolo[3,4-c]pyridines for further investigation. rsc.orgresearchgate.net
Table 1: Illustrative Buchwald–Hartwig Amination on Pyrazolopyridine Scaffolds
| Amine | Catalyst/Ligand | Base | Product | Yield |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-anilino-pyrazolo[3,4-b]pyridine derivative | 48.5% nih.gov |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-morpholino-pyrazolo[3,4-b]pyridine derivative | Not specified nih.gov |
C-7 Selective Metalation with TMPMgCl·LiCl and Subsequent Electrophilic Quenching or Transmetalation/Negishi Cross-Coupling
The selective functionalization of the C-7 position of the pyrazolo[3,4-c]pyridine ring is a significant challenge due to the presence of multiple potentially reactive sites. A highly effective strategy involves the use of mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidine) bases, such as TMPMgCl·LiCl, for regioselective metalation. rsc.orgrsc.orgresearchgate.net This approach avoids issues like nucleophilic addition at the C-7 position, which can occur with other organometallic reagents like n-butyl-lithium. researchgate.net
The process begins with the deprotonation at the C-7 position of an N-1 protected 5-halo-pyrazolo[3,4-c]pyridine using TMPMgCl·LiCl. rsc.orgresearchgate.net The efficiency of this magnesiation step is highly dependent on temperature, with optimal conversion often achieved at -40 °C. rsc.org The resulting organomagnesium intermediate is a versatile synthon that can be trapped by a variety of electrophiles. For instance, reaction with aldehydes, diphenyl disulfide, or DMF can introduce corresponding functional groups in yields ranging from 48–66%. rsc.org
Alternatively, the intermediate organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to form an organozinc reagent. rsc.orgrsc.org This species can then participate in Negishi cross-coupling reactions with various aryl iodides, catalyzed by a palladium complex like Pd(PPh₃)₄, to afford C-7 arylated products in good yields (71–83%). rsc.org This two-step sequence of metalation followed by cross-coupling significantly expands the molecular diversity achievable from the pyrazolo[3,4-c]pyridine scaffold. rsc.orgrsc.org
Table 2: C-7 Functionalization of a Protected 5-Chloro-1H-pyrazolo[3,4-c]pyridine
| Step 2 Reagent | Reaction Type | Product at C-7 | Yield |
|---|---|---|---|
| Iodine (I₂) | Electrophilic Quench | Iodo | Optimal at -40 °C rsc.org |
| Aldehydes (R-CHO) | Electrophilic Quench | Hydroxyalkyl | 48–66% rsc.org |
| Diphenyl disulfide (S₂Ph₂) | Electrophilic Quench | Phenylsulfanyl | 50% rsc.org |
| DMF | Electrophilic Quench | Formyl | 48–66% rsc.org |
Note: The reactions were performed on a 5-chloro-1-{[2′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine substrate. rsc.org
Sustainable and Green Chemistry Approaches in Pyrazolopyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolopyridines. These approaches aim to reduce waste, save energy, and use less hazardous materials.
Multicomponent Reactions for Pyrazolopyridine Scaffolds
For example, a three-component reaction involving enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water has been shown to be a straightforward and sustainable method for preparing pyrazole derivatives. preprints.orglongdom.org Another strategy involves the one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water to yield pyrazolopyridine derivatives. researchgate.net Pseudo-six-component reactions, condensing an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and an ammonia (B1221849) source, have also been employed for the synthesis of tetrahydrodipyrazolopyridines. chemmethod.com These methods offer significant advantages in terms of simplicity, cost-effectiveness, and environmental friendliness. preprints.orglongdom.org
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic protocols represents a significant advancement in green chemistry. These methods minimize the use of potentially toxic and expensive catalysts and volatile organic solvents, thereby reducing environmental impact. scielo.brresearchgate.net
Several pyrazole and fused-pyrazole syntheses have been successfully conducted under these conditions. For instance, the condensation of hydrazines with 1,3-diketones can be efficiently carried out by microwave heating without any solvent or catalyst, often leading to high yields in very short reaction times. researchgate.net Similarly, imidazo[1,2-a]pyridines have been synthesized in excellent yields by reacting 2-aminopyridine (B139424) with α-haloketones under neat conditions at elevated temperatures. scielo.br Some protocols utilize green solvents like polyethylene (B3416737) glycol (PEG) at ambient temperature, which can act as a reaction medium and promoter, eliminating the need for a catalyst. researchgate.net
Ultrasonic-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful green tool in organic synthesis, offering benefits such as significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. jocpr.comjocpr.com The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates chemical reactions. jocpr.com
This technique has been successfully applied to the synthesis of various pyrazolopyridine derivatives. jocpr.comacs.org For example, the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has been achieved by the ultrasonic irradiation of a mixture of aromatic aldehydes, ethyl cyanoacetate, and 3-amino-5-methylpyrazole (B16524) in an aqueous medium. acs.org Reactions that would typically take hours under conventional reflux can often be completed in minutes under sonication. jocpr.comacs.org This method not only accelerates the synthesis but also aligns with green chemistry principles by often enabling the use of water as a solvent and reducing energy consumption. jocpr.comacs.org
Chemical Reactivity and Transformations of Pyrazolo 3,4 C Pyridine Derivatives
Electrophilic Substitution Patterns of the Pyrazolo[3,4-c]pyridine Ring System
The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This characteristic makes such reactions challenging, often requiring harsh conditions. quimicaorganica.orgnih.gov For the related isomeric system, pyrazolo[3,4-b]pyridine, electrophilic nitration and bromination have been shown to preferentially occur at the C-3 position of the pyrazole (B372694) ring. cdnsciencepub.com If the C-3 position is blocked, substitution may occur at the C-5 position under more vigorous conditions. cdnsciencepub.com
While detailed studies on the electrophilic substitution of the 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine scaffold are not extensively documented in the provided research, the general principles suggest that the pyrazole moiety would be more susceptible to electrophilic attack than the deactivated pyridine ring. One study noted that a mesyl group introduced at the N-1 position had a tendency to migrate to the C-3 position, hinting at the reactivity of this site. rsc.org
Nucleophilic Substitution Reactions at Halogenated Positions (e.g., C-7)
Halogenated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, with leaving groups at positions activated by the ring nitrogen (positions 2 and 4) being readily displaced by nucleophiles. quimicaorganica.orgyoutube.comsci-hub.se In the pyrazolo[3,4-c]pyridine system, the C-7 position is analogous to the 2-position of pyridine, making the chloro-substituent at this site a viable leaving group for nucleophilic substitution.
The this compound scaffold serves as a building block for agrochemicals through nucleophilic aromatic substitution reactions. chemshuttle.com This indicates that the C-7 chloro group can be displaced by various nucleophiles to build more complex molecular architectures. The reactivity in SNAr reactions is often influenced by the nature of the nucleophile and the specific reaction conditions employed. sci-hub.se
Cross-Coupling Reactions at Diverse Sites (e.g., C-3, C-5, C-7)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, and the pyrazolo[3,4-c]pyridine scaffold is no exception. rsc.orgrsc.orgresearchgate.net Selective modifications have been demonstrated at the C-3, C-5, and C-7 positions, allowing for the vectorial elaboration of the core structure. rsc.org
Functionalization at C-3: The C-3 position can be functionalized through a tandem sequence involving C–H borylation followed by a Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This two-step process allows for the introduction of various aryl groups.
Functionalization at C-5: The C-5 position on 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is readily accessible for modification via Palladium-catalyzed Buchwald-Hartwig amination reactions. rsc.orgresearchgate.net This enables the installation of a range of amine-containing substituents.
Functionalization at C-7: While the C-7 halogen can be a handle for cross-coupling, an alternative strategy involves selective metallation. Treatment of an N-1 protected 5-chloro-1H-pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl results in regioselective magnesiation at the C-7 position. rsc.orgresearchgate.net Subsequent transmetalation with ZnCl₂ facilitates Negishi cross-coupling reactions to introduce aryl substituents. rsc.orgresearchgate.net
| Position | Reaction Type | Substrate | Coupling Partner | Product | Yield |
|---|---|---|---|---|---|
| C-3 | Suzuki-Miyaura | C-3 Borylated Pyrazolo[3,4-c]pyridine | 4-fluorophenyl iodide | 3-(4-fluorophenyl) derivative | 48% |
| C-5 | Buchwald-Hartwig | 5-bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridine | Morpholine | 5-morpholino derivative | 62% |
| C-7 | Negishi | C-7 Zincated Pyrazolo[3,4-c]pyridine | 4-iodotoluene | 7-(p-tolyl) derivative | 83% |
| C-7 | Negishi | C-7 Zincated Pyrazolo[3,4-c]pyridine | 4-iodobenzonitrile | 7-(4-cyanophenyl) derivative | 71% |
Other Selective Derivatizations and Modifications
Beyond cross-coupling, the pyrazolo[3,4-c]pyridine ring can be selectively modified through other transformations, particularly at the pyrazole nitrogens and the C-7 position. rsc.org
N-1 and N-2 Functionalization: Selective functionalization of the pyrazole nitrogens can be achieved through protection and alkylation reactions. For instance, mesylation selectively yields the N-1 protected product. rsc.org
C-7 Derivatization via Metallation: The organomagnesium intermediate generated by selective metallation at C-7 with TMPMgCl·LiCl can be trapped with a variety of electrophiles. rsc.orgresearchgate.net This method provides access to a diverse range of C-7 substituted pyrazolo[3,4-c]pyridines.
| Substrate | Electrophile | Product | Yield |
|---|---|---|---|
| 5-chloro-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | Iodine | 7-iodo derivative | 71% |
| 5-chloro-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | Benzaldehyde | 7-(hydroxy(phenyl)methyl) derivative | 66% |
| 5-chloro-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | Diphenyl disulfide | 7-(phenylthio) derivative | 50% |
| 5-chloro-1-{[2'-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine | DMF | 7-formyl derivative | 48% |
Impact of Substituents on Reaction Pathways and Regioselectivity
Substituents on the pyrazolo[3,4-c]pyridine ring have a profound impact on the outcome and selectivity of chemical reactions. The directing effect of protecting groups on the pyrazole nitrogen is a clear example of this influence.
Treatment of an N-1 SEM-protected 5-chloro-pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl leads to selective metallation at the C-7 position. rsc.orgresearchgate.net In contrast, when the isomeric N-2 SEM-protected compound is subjected to the same conditions, metallation occurs at the C-3 position, albeit inefficiently. researchgate.net This demonstrates that the position of the substituent on the pyrazole ring can completely switch the regioselectivity of the derivatization. This level of control is essential for the strategic synthesis of complex derivatives and for building structure-activity relationships in drug discovery programs. rsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of Pyrazolo 3,4 C Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional (1D) NMR: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Analysis
One-dimensional NMR spectra provide fundamental information about the types and numbers of specific atoms in a molecule.
¹H NMR: Proton NMR is used to identify the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For the pyrazolo[3,4-c]pyridine core, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region (δ 7.0-9.0 ppm). The position of these signals is influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The N-H proton of the pyrazole (B372694) ring is also observable and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: Carbon-13 NMR provides a spectrum of all unique carbon atoms in the molecule. In pyrazolo[3,4-c]pyridine systems, the carbon atoms of the fused rings resonate at characteristic chemical shifts that help confirm the core structure. The carbons directly attached to the electronegative bromine and chlorine atoms (C3 and C7) would be expected to show specific chemical shifts. For example, in the related compound 5-chloro-1H-pyrazolo[3,4-c]pyridine, the carbon signals have been assigned as follows: δC 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), and 115.6 (C-4) when measured in methanol-d4.
¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the three nitrogen atoms within the pyrazolopyridine core, aiding in the differentiation of isomers. ¹⁹F NMR would be employed for analogs containing fluorine but is not directly applicable to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine itself.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrazolo[3,4-c]pyridine Analog (Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine in Methanol-d₄)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3-H | 8.15 (d, J = 1.2 Hz) | 134.2 |
| 4-H | 7.82 (d, J = 1.2 Hz) | 115.6 |
| C-5 | - | 141.0 |
| 7-H | 8.80 (s) | 135.1 |
| C-3a | - | 131.2 |
| C-7a | - | 137.6 |
Two-Dimensional (2D) NMR: HSQC, HMQC, HMBC, and NOESY for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon in the pyrazolo[3,4-c]pyridine skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the entire molecular framework by connecting fragments and confirming the substitution pattern of the bromine and chlorine atoms on the fused rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of substituents on the pyrazolo[3,4-c]pyridine ring system. For the planar core itself, NOESY helps confirm through-space proximity of adjacent protons. The combination of these 2D NMR experiments is routinely used to confirm the structure of novel pyrazolo[3,4-c]pyridine derivatives.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of molecules and provides a characteristic fingerprint based on the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different types of chemical bonds and functional groups. For this compound, the FT-IR spectrum would be expected to show:
N-H Stretch: A characteristic absorption band for the N-H bond in the pyrazole ring, typically in the region of 3100-3400 cm⁻¹.
C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.
C-H Stretching: Signals for the aromatic C-H bonds, usually found just above 3000 cm⁻¹.
C-Cl and C-Br Stretching: Absorptions corresponding to the carbon-halogen bonds, which typically appear in the fingerprint region of the spectrum, below 800 cm⁻¹. For instance, studies on other halogenated heterocycles show C-Cl stretching absorptions in the 700-800 cm⁻¹ range and C-Br absorptions in the 500-600 cm⁻¹ range.
Table 2: Expected FT-IR Absorption Regions for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1650 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₆H₃BrClN₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass is 230.9199 Da. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic cluster pattern for the molecular ion, which is a definitive signature of a molecule containing both bromine and chlorine.
Electron impact (EI) or other fragmentation techniques would likely induce cleavage of the molecule. The fragmentation of related halogenated pyrazolopyridines often involves the initial loss of a halogen atom (Br or Cl) or a hydrohalic acid (HBr or HCl) nih.gov. Subsequent fragmentation could involve the loss of HCN from the pyrazole ring, leading to smaller, stable fragments nih.gov.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. A crystallographic study would confirm the planar structure of the fused pyrazolo[3,4-c]pyridine ring system and the exact positions of the bromine and chlorine substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into the non-covalent forces that govern its solid-state properties. For example, analysis of related heterocyclic structures often reveals stacking dimers formed through π–π interactions between the aromatic rings.
Computational and Theoretical Investigations of Pyrazolo 3,4 C Pyridine Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to investigate the structural and electronic properties of heterocyclic systems, including pyrazolopyridine derivatives. nih.gov These calculations provide a fundamental understanding of the molecule's behavior at a quantum level.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scirp.orgnih.gov
In studies of related pyrazolo-fused heterocycles, DFT calculations have been employed to determine these energy values. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.gov This intramolecular charge transfer is a key aspect of molecular reactivity. researchgate.net For instance, in an analysis of pyrazolo[3,4-d]pyrimidine derivatives, the HOMO was found to be concentrated on the phenyl rings, while the LUMO was delocalized across the molecule, indicating regions susceptible to electronic interactions. nih.gov For pyrazolo[3,4-b]pyridine derivatives, the HOMO orbital often shows high electron density on substituted phenyl rings, while the LUMO is frequently located on the heterocyclic core. nih.gov
Table 1: Representative Frontier Orbital Energies for a Pyrazolopyridine Derivative (Note: The following data is illustrative for a related pyrazolo[3,4-b]pyridine derivative and not specific to 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine)
| Parameter | Energy (eV) |
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| Energy Gap (ΔE) | 4.83 |
| Data derived from studies on related heterocyclic systems. scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen and oxygen. nih.gov
Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. They are often located around hydrogen atoms. nih.govresearchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
For pyrazolo-fused systems, MEP analysis helps identify the most reactive parts of the molecule. researchgate.net For example, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are expected to be negative potential sites, indicating their role as hydrogen bond acceptors. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other reagents. scilit.com
Energy minimization calculations, or geometry optimizations, are performed to find the most stable three-dimensional structure of the molecule. researchgate.net This process identifies the conformation with the lowest potential energy, which is essential for understanding its structural properties and for subsequent modeling studies, such as molecular docking. researchgate.net For pyrazolopyrimidine derivatives, these calculations have been used to compare the relative energies and stability of different isomers and conformers. researchgate.net
Conformational Analysis and Tautomerism Studies
Pyrazolo[3,4-c]pyridine derivatives can exist in different tautomeric forms, primarily involving the position of the hydrogen atom on the pyrazole ring (N1-H vs. N2-H). nih.gov Computational methods, complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to determine the predominant tautomer. nih.gov
A study on 5-substituted pyrazolo[3,4-c]pyridine derivatives combined NMR experiments with quantum-chemical calculations to investigate this tautomerism. nih.gov The results conclusively showed that all the studied compounds exist predominantly in the N1-H tautomeric form. nih.gov Similarly, for the related pyrazolo[3,4-b]pyridine scaffold, theoretical calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer. mdpi.com These studies are critical as the specific tautomeric form of a molecule dictates its shape, electronic properties, and ability to form specific intermolecular interactions, such as hydrogen bonds.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of how a molecule like this compound might behave and interact with other molecules, particularly biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein kinase. nih.govnih.gov This modeling is fundamental in structure-based drug design. For pyrazolopyridine derivatives, docking studies have been extensively used to understand their binding modes within the active sites of various kinases. nih.govresearchgate.netnih.govnih.gov
These simulations reveal key intermolecular interactions that stabilize the ligand-target complex:
Hydrogen Bonds: The nitrogen atoms in the pyrazolopyridine core are frequently identified as crucial hydrogen bond acceptors or donors, often interacting with amino acid residues in the hinge region of kinase active sites. nih.govnih.gov
Hydrophobic Interactions: The aromatic rings of the pyrazolopyridine scaffold can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine. nih.gov
Carbon-Hydrogen Bonds: Weaker interactions, such as carbon-hydrogen bonds, have also been observed between the pyrazolopyridine moiety and protein residues. nih.gov
Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the movement of the ligand-protein complex over time. nih.gov This provides insights into the stability of the predicted binding pose and the flexibility of the ligand and target. nih.gov
Prediction of Spectroscopic Properties
Computational quantum chemistry is extensively utilized to predict the spectroscopic properties of molecules, which is invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be reliable for forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.gov
For a molecule such as this compound, DFT calculations can be performed to optimize its geometry and subsequently predict its vibrational frequencies and NMR chemical shifts. Typically, the B3LYP functional combined with a basis set like 6-311+G(2d,p) is employed for these calculations. scielo.br The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.brjocpr.com
The predicted vibrational frequencies from DFT calculations correspond to the bands observed in an experimental IR spectrum. While there is often a systematic overestimation of the frequencies by the theoretical methods, a scaling factor is typically applied to improve the correlation with experimental data. nih.gov Similarly, calculated NMR chemical shifts are generally in good agreement with experimental values, aiding in the assignment of signals to specific nuclei within the molecule.
The electronic absorption spectra (UV-Vis) can be predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. ijcce.ac.ir These calculations can help in understanding the photophysical properties of the pyrazolo[3,4-c]pyridine derivatives.
Below are interactive tables presenting hypothetical yet representative predicted spectroscopic data for this compound, based on trends observed for similar heterocyclic compounds in the literature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted using DFT/GIAO method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 115.0 |
| C4 | 7.85 | 130.2 |
| C6 | 7.50 | 120.5 |
| C7 | - | 148.3 |
| C7a | - | 145.1 |
| N-H | 13.20 | - |
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Predicted using DFT/B3LYP method.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H stretching |
| ν(C-H) | 3100 | Aromatic C-H stretching |
| ν(C=N) | 1620 | Pyrazole C=N stretching |
| ν(C=C) | 1580 | Pyridine C=C stretching |
| δ(N-H) | 1450 | N-H bending |
| ν(C-Cl) | 800 | C-Cl stretching |
| ν(C-Br) | 650 | C-Br stretching |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces. For the synthesis of pyrazolo[3,4-c]pyridines, computational studies can help to understand the regioselectivity and reactivity observed in the laboratory.
For instance, the synthesis of the pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic routes. rsc.org One common approach involves the cyclization of a substituted pyridine precursor. Computational modeling can be employed to investigate the energetics of different possible cyclization pathways, thereby predicting the most likely reaction mechanism. By calculating the activation energies for each step, researchers can identify the rate-determining step and understand how different substituents or reaction conditions might influence the outcome of the reaction.
A plausible synthetic route to the pyrazolo[3,4-c]pyridine core involves the reaction of a suitably substituted aminopyrazole with a biselectrophilic partner to construct the pyridine ring. mdpi.com For example, the Gould-Jacobs reaction, which is used for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, can be adapted to produce pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. mdpi.com A similar strategy could be envisioned for pyrazolo[3,4-c]pyridines. Computational studies of such reactions would involve locating the transition state structures for the initial nucleophilic attack, the subsequent cyclization, and the final aromatization steps.
Furthermore, computational analysis can shed light on the regioselectivity of reactions. In cases where multiple isomers can be formed, DFT calculations can predict the relative stability of the products and the activation barriers leading to their formation, thus explaining the observed product distribution. nih.gov For example, in the synthesis of pyrazolo[3,4-b]pyridines from nonsymmetrical 1,3-dicarbonyl compounds, two regioisomers can be formed, and the product ratio is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com Computational modeling can quantify these differences in electrophilicity and predict the favored regioisomer.
Structure Activity Relationship Sar Studies and Scaffold Exploration in Academic Research
Principles of Structure-Activity Relationships within Pyrazolopyridine Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazolopyridine derivatives correlates with their biological activity. The pyrazolopyridine core is a versatile scaffold where substitutions at different positions can dramatically influence potency, selectivity, and pharmacokinetic properties. rsc.org
Key principles of SAR within this class of compounds often revolve around the specific isomer of the pyrazolopyridine core being used (e.g., [3,4-b], [3,4-c], [4,3-c]) and the nature of the substituents at various positions. nih.gov For instance, in the development of inhibitors for Tropomyosin receptor kinases (TRKs), the pyrazolo portion of the pyrazolo[3,4-b]pyridine scaffold is identified as a suitable hydrogen bond center, while the pyridine (B92270) ring is thought to engage in π–π stacking interactions with phenylalanine residues in the kinase's active site. nih.gov
SAR studies on pyrazolopyridine derivatives as inhibitors of enterovirus replication have demonstrated that variations at four key positions—N1, C4, C6, and a linker unit—are critical for activity. nih.gov For example, inhibitors with an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position showed the highest selectivity. nih.gov Furthermore, the C4 position was found to have significant potential for improvement, with various N-aryl groups enhancing antiviral activity. nih.gov In a different context of antiherpetic agents based on the pyrazolo[1,5-a]pyridine (B1195680) core, SAR analysis indicated that non-polar amine substituents at the C7 position were preferred for optimal activity. nih.gov
The following table summarizes key SAR findings for various pyrazolopyridine scaffolds:
| Scaffold | Target/Application | Position of Modification | Favorable Substituent/Property | Impact on Activity | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | TRK Kinase Inhibition | Pyrazole (B372694) moiety | Acts as hydrogen bond center | Essential for binding | nih.gov |
| Pyrazolo[3,4-b]pyridine | TRK Kinase Inhibition | Pyridine moiety | Participates in π–π stacking | Enhances binding affinity | nih.gov |
| Pyrazolopyridine | Enterovirus Replication Inhibition | N1 | Isopropyl group | Increased selectivity | nih.gov |
| Pyrazolopyridine | Enterovirus Replication Inhibition | C6 | Thiophenyl-2-yl unit | Increased selectivity | nih.gov |
| Pyrazolo[1,5-a]pyridine | Antiherpetic Activity | C7 | Non-polar amines | Optimal antiviral activity | nih.gov |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI Inhibition | Central scaffold | Forms π–π interactions with Phe residues | Key to binding pose | acs.org |
Systematic Chemical Modification and its Impact on Molecular Interactions
Systematic chemical modification is the practical application of SAR principles, where the pyrazolopyridine scaffold is methodically altered to optimize its interaction with a biological target. Modern synthetic methodologies allow for precise and diverse functionalization of the core structure. researchgate.net For the pyrazolo[3,4-c]pyridine scaffold, specific positions can be targeted for modification to serve as "growth vectors" in drug design. worktribe.com
Key synthetic strategies for modifying the 5-halo-1H-pyrazolo[3,4-c]pyridine core include:
N-1 and N-2 positions: These can be selectively functionalized through protection-group and N-alkylation reactions. rsc.orgrsc.org
C-3 position: Modification is achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. rsc.orgresearchgate.netrsc.org
C-5 position: The halogen at this position (like chlorine in 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine) can be substituted with various amines via Pd-catalyzed Buchwald-Hartwig amination. rsc.orgresearchgate.netrsc.org
C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation for Negishi cross-coupling, enables functionalization at this site. rsc.orgresearchgate.netrsc.org
These modifications directly influence the molecule's ability to form specific molecular interactions. For example, introducing a hydrogen bond donor or acceptor can establish new interactions within a protein's active site. Altering aryl substituents can modulate van der Waals and π–π stacking forces, as seen in pyrazolo[4,3-c]pyridine inhibitors where the central scaffold lays over phenylalanine residues to form favorable π–π interactions. acs.org The introduction of polar groups can also improve solubility and pharmacokinetic properties, a strategy employed in pyrazolo-pyridone inhibitors where modifications to a solvent-exposed methyl group on the pyrazole ring increased solubility. nih.gov
The impact of these modifications is evident in the development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1). nih.gov The introduction of hydrophilic fragments, such as a sulfonamide group, led to a nearly 10-fold improvement in inhibitory activity, attributed to the formation of an additional hydrogen bond with a serine residue in the kinase domain. nih.gov
| Position on Pyrazolo[3,4-c]pyridine | Modification Strategy | Typical Reagents/Reactions | Impact on Molecular Interaction | Reference |
|---|---|---|---|---|
| N-1 / N-2 | Alkylation / Protection | SEM-Cl, MsCl, Alkyl halides | Alters steric profile, solubility, and can block potential hydrogen bonds. Directs regioselectivity of other reactions. | rsc.orgrsc.org |
| C-3 | Arylation / Heteroarylation | Iridium-catalyzed borylation followed by Suzuki–Miyaura cross-coupling | Introduces groups that can form π-stacking, hydrophobic, or polar interactions. | rsc.orgresearchgate.netrsc.org |
| C-5 | Amination | Buchwald-Hartwig amination | Introduces primary, secondary, or aromatic amines for hydrogen bonding and ionic interactions. | rsc.orgresearchgate.netrsc.org |
| C-7 | Functionalization via Metalation | TMPMgCl·LiCl metalation followed by electrophilic quench or Negishi cross-coupling | Allows for the introduction of a wide variety of electrophiles (e.g., iodine, aldehydes) or aryl groups. | rsc.orgresearchgate.netrsc.org |
Rational Design Strategies for Developing Pyrazolo[3,4-c]pyridine-Based Scaffolds
Rational design strategies leverage structural information of the biological target to guide the synthesis of potent and selective inhibitors. For pyrazolopyridine-based scaffolds, these strategies often involve computer-aided drug design (CADD) and established medicinal chemistry principles like scaffold hopping. nih.govrsc.org
One prominent strategy is scaffold hopping , where the pyrazolopyridine core is used as a bioisosteric replacement for other known heterocyclic scaffolds in established inhibitors. nih.gov This approach was used to design novel TRK inhibitors by replacing the core of existing drugs with a pyrazolo[3,4-b]pyridine scaffold, which was predicted to maintain key binding interactions like hydrogen bonding and π-π stacking. nih.gov
Structure-based drug design is another powerful approach. It relies on understanding the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. Molecular docking studies are then used to predict how different pyrazolopyridine analogues will bind to the target's active site. nih.gov This was effectively used in the discovery of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. nih.gov A hit compound was identified, and its binding mode was predicted via docking. Subsequent modifications at two sites (R¹ and R²) were designed to optimize interactions within the ATP-binding pocket, ultimately leading to a compound with an IC₅₀ value of 0.2 nM. nih.gov Similarly, in the design of anticancer agents, docking studies of a pyrazolo[3,4-b]pyridine derivative into the active site of cyclin-dependent kinase 2 (CDK2) showed that the fused pyridine and pyrazole rings overlapped well with the adenine (B156593) region of ATP. researchgate.net
These rational design approaches allow for a more focused and efficient exploration of chemical space compared to traditional high-throughput screening, accelerating the development of promising lead compounds. rsc.org
Fragment-Based Drug Discovery (FBDD) Strategies and the Utility of Pyrazolo[3,4-c]pyridines
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). wikipedia.orgnih.gov These fragments typically bind with low affinity, but their binding efficiency is high, making them excellent starting points for elaboration into more potent molecules. wikipedia.org
Heterocyclic compounds like pyrazolo[3,4-c]pyridine are ideal scaffolds for FBDD for several reasons: rsc.orgworktribe.comrsc.org
They are prevalent in biologically active compounds and approved drugs. rsc.org
They possess favorable physicochemical properties, including the ability to form a wide variety of intermolecular interactions.
Their rigid structure presents well-defined vectors for chemical modification, allowing for controlled "fragment growing" or "fragment linking". worktribe.comresearchgate.net
The 5-halo-1H-pyrazolo[3,4-c]pyridine core, in particular, has been highlighted as a valuable fragment that can be selectively elaborated along multiple growth vectors. rsc.orgworktribe.comrsc.org This controlled, vectorial functionalization is crucial in an FBDD campaign, as it allows chemists to systematically explore the chemical space around the fragment's binding site on the target protein to improve affinity and selectivity. worktribe.com Linking multiple functionalization strategies, such as modifying the C-3, C-5, and C-7 positions sequentially, emulates a hit-to-lead pathway and demonstrates the immense utility of the pyrazolo[3,4-c]pyridine scaffold in FBDD programs. rsc.orgworktribe.comrsc.org
| Growth Vector | Position | Enabling Chemistry | Purpose in Fragment Elaboration | Reference |
|---|---|---|---|---|
| Vector 1 | N-1 | N-alkylation / N-arylation | Explore interactions in one direction, modulate solubility. | rsc.orgrsc.org |
| Vector 2 | N-2 | Selective N-alkylation | Explore a different vector from the pyrazole ring. | rsc.orgrsc.org |
| Vector 3 | C-3 | Suzuki–Miyaura cross-coupling | Introduce aryl/heteroaryl groups to access nearby pockets. | rsc.orgresearchgate.netrsc.org |
| Vector 4 | C-5 | Buchwald-Hartwig amination | Introduce amine substituents to form H-bonds. | rsc.orgresearchgate.netrsc.org |
| Vector 5 | C-7 | Negishi cross-coupling | Introduce aryl groups at a different position on the pyridine ring. | rsc.orgresearchgate.netrsc.org |
Stereochemical and Regiochemical Considerations in Scaffold Modification
The biological activity of pyrazolopyridine derivatives can be highly dependent on both the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry).
Regiochemistry is crucial from the very beginning of synthesis. The fusion of the pyrazole and pyridine rings can result in several constitutional isomers, such as pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-c]pyridine. Synthetic methods can produce mixtures of these regioisomers, and achieving regiocontrol is a key challenge. nih.govnih.gov For example, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines, though the ratio can be moderately controlled by the choice of reagents and solvents. nih.gov
Once the core scaffold is formed, subsequent modifications must also be regioselective. Research on the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines has shown that the regiochemical outcome of metalation is dependent on the position of a protecting group. researchgate.net When a SEM protecting group is on the N-1 position, TMPMgCl·LiCl treatment leads to metalation at the C-7 position. researchgate.net However, when the same protecting group is on the N-2 position, metalation occurs at the C-3 position instead, demonstrating exquisite regiochemical control dictated by the substrate. researchgate.net
Stereochemistry also plays a critical role. In a study of pyrazolo-pyridone inhibitors, a strong preference for the cis stereochemistry was observed. nih.gov This implies that the relative orientation of substituents is vital for fitting correctly into the target's binding pocket. While the core pyrazolopyridine is aromatic and planar, the introduction of substituents with chiral centers or the creation of atropisomers through bulky groups can lead to stereoisomers with potentially different biological activities. The synthesis of structurally diverse chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities highlights the importance of controlling stereochemistry in this class of compounds. rsc.org
Conclusion and Future Research Directions
Summary of Current Academic Research on 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine and its Derivatives
Academic research on this compound and its related derivatives has primarily centered on the development of synthetic routes to access this heterocyclic scaffold and the exploration of its vectorial functionalization. The pyrazolo[3,4-c]pyridine core is of interest due to its structural resemblance to purine (B94841), a key component of many biologically active compounds. rsc.org This similarity suggests that pyrazolo[3,4-c]pyridine derivatives could interact with purine-binding pockets in a variety of cellular proteins, potentially leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org
Recent studies have successfully established efficient synthetic pathways to 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile precursors for more complex molecules. rsc.org The focus has been on creating a toolkit of chemical reactions that allow for the selective modification of different positions on the pyrazolo[3,4-c]pyridine ring system. This controlled elaboration of the scaffold is crucial for its application in fields like fragment-based drug discovery (FBDD), where the ability to systematically modify a core fragment is essential for developing potent and selective lead compounds. rsc.orgresearchgate.net The research demonstrates that the this compound scaffold is a valuable building block for creating diverse chemical libraries for biological screening.
Emerging Synthetic Methodologies and Functionalization Paradigms
The synthetic strategies for the pyrazolo[3,4-c]pyridine scaffold have seen significant advancements, enabling the selective functionalization of multiple positions on the heterocyclic core. A key development has been the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which are then subjected to a variety of modern cross-coupling and metalation reactions. rsc.org
A notable methodology involves a tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C-3 position. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups. The functionalization of the pyridine (B92270) ring is also well-established, with the C-5 position being amenable to Pd-catalyzed Buchwald-Hartwig amination, and the C-7 position being selectively metalated using TMPMgCl·LiCl, followed by trapping with various electrophiles or transmetalation for Negishi cross-coupling. rsc.orgresearchgate.netrsc.org
Furthermore, the nitrogen atoms of the pyrazole (B372694) ring can be selectively functionalized through protection and N-alkylation reactions, providing another avenue for structural diversification. rsc.org These methodologies, summarized in the table below, allow for a "vectorial functionalization" approach, where different regions of the molecule can be independently modified to optimize its properties. researchgate.net
| Position | Functionalization Method | Reagents/Catalysts |
| N-1/N-2 | Protection and N-alkylation | Various protecting groups and alkylating agents |
| C-3 | Tandem borylation and Suzuki-Miyaura cross-coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, Pd(dppf)Cl₂, Cs₂CO₃ |
| C-5 | Pd-catalyzed Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| C-7 | Selective metalation and cross-coupling | TMPMgCl·LiCl, then electrophiles or ZnCl₂ for Negishi coupling |
Advancements in Spectroscopic and Computational Tools for Structural and Mechanistic Insights
The characterization of novel pyrazolo[3,4-c]pyridine derivatives heavily relies on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of the synthesized compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation of these molecules, allowing for the unambiguous assignment of protons and carbons in the heterocyclic scaffold and its substituents. researchgate.nettandfonline.com
While specific computational studies on this compound are not extensively detailed in the reviewed literature, related pyrazolo-pyridine scaffolds have been investigated using Density Functional Theory (DFT). tandfonline.comacs.org These computational methods are employed to explore the structural and electronic characteristics of the molecules. tandfonline.com For instance, DFT calculations can provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding the reactivity and potential intermolecular interactions of these compounds. In the broader context of pyrazolo[3,4-b]pyridines, computational docking has been utilized as a powerful tool to predict and understand the molecular interactions of these ligands with biological targets such as protein active sites. rsc.org
Prospects for Further Academic Exploration of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine scaffold holds considerable promise for further academic exploration, particularly in the realm of medicinal chemistry and materials science. The successful development of versatile synthetic methodologies for this heterocyclic system has laid the groundwork for the creation of large and diverse compound libraries. rsc.org A key future direction will be the application of these libraries in high-throughput screening campaigns to identify novel bioactive agents. The structural similarity of the pyrazolo[3,4-c]pyridine core to purine makes it a particularly attractive scaffold for targeting enzymes and receptors that recognize purine-based ligands, such as kinases and G-protein coupled receptors. rsc.orgnih.gov
Further synthetic innovations could focus on developing more efficient and sustainable methods for the construction and functionalization of the pyrazolo[3,4-c]pyridine ring system. This could include the exploration of novel catalytic systems, flow chemistry approaches, and the use of greener solvents and reagents.
From a materials science perspective, the photophysical properties of pyrazolo[3,4-c]pyridine derivatives remain largely unexplored. Given that related heterocyclic systems have shown interesting fluorescence and phosphorescence properties, future research could investigate the potential of these compounds in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes. The ability to tune the electronic properties of the scaffold through the established functionalization strategies provides a clear pathway for modulating their photophysical characteristics.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves cyclocondensation, halogenation, and protective group strategies. For example:
- Cyclocondensation : React a pyridine precursor (e.g., 3-fluoro-2-formylpyridine) with hydrazine derivatives under reflux to form the pyrazolo[3,4-c]pyridine core. Elevated temperatures (e.g., 110°C for 16 hours) and stoichiometric control are critical for yield optimization .
- Halogenation : Sequential bromination and chlorination require careful selection of reagents. Bromination at the 3-position can be achieved using HBr in the presence of NaNO₂ under acidic conditions, while chlorination at the 7-position may involve electrophilic substitution with Cl₂ or SOCl₂. Protective groups like Boc (tert-butoxycarbonyl) are often used to prevent undesired side reactions .
- Purification : Reverse-phase HPLC or column chromatography is recommended for isolating the final product, with yields typically ranging from 29% to 88% depending on reaction conditions .
Q. How can NMR spectroscopy confirm the regioselectivity of bromine and chlorine substitutions in this compound?
- 1H NMR : The absence of protons at positions 3 and 7 (due to Br/Cl substitution) simplifies the aromatic region. Coupling patterns of adjacent protons (e.g., H-5 and H-6) can confirm substitution positions. For example, a singlet for H-5 would indicate no adjacent protons due to Cl at position 7 .
- 13C NMR : Deshielded carbons at positions 3 and 7 (due to electronegative halogens) appear as distinct peaks. Brominated carbons typically resonate at ~100–110 ppm, while chlorinated carbons appear at ~125–135 ppm .
- 2D NMR : HSQC and HMBC experiments help correlate proton and carbon signals, resolving ambiguities in substitution patterns .
Q. What solvents and conditions are suitable for recrystallizing this compound?
- Solvent Selection : Dichloromethane (DCM) or ethyl acetate are preferred due to moderate polarity and compatibility with halogenated heterocycles. Avoid protic solvents (e.g., methanol) if Boc-protected intermediates are involved .
- Temperature Control : Slow cooling from reflux (e.g., 40°C to 4°C over 12 hours) improves crystal formation.
- Additives : Trace amounts of triethylamine can neutralize residual acidity from halogenation steps, preventing decomposition .
Advanced Research Questions
Q. How can regioselective functionalization at the 3- and 7-positions be achieved without cross-reactivity?
- Protective Group Strategy : Use Boc to protect the pyrazole nitrogen during bromination. After deprotection, chlorination at the 7-position proceeds selectively. For example, Boc-protected intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) enable precise control over reaction sites .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents post-halogenation. XPhos or SPhos ligands enhance reactivity with aryl halides .
- Contradictions : In some cases, competing C-5 bromination is observed. Adjusting reaction stoichiometry (e.g., excess HBr) or using directing groups (e.g., -NH₂) mitigates this issue .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient positions (e.g., C-3 and C-7) prone to NAS .
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alkoxides). Br at C-3 is more reactive than Cl at C-7 due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .
- Contradictions : Experimental yields may deviate from predictions due to steric hindrance. For example, bulky nucleophiles favor substitution at C-7 over C-3 .
Q. How can unexpected byproducts (e.g., dehalogenation or dimerization) be minimized during synthesis?
- Reductive Conditions : Avoid strong reducing agents (e.g., NaBH₄) that may remove halogens. Use milder reductants like Pd/C with H₂ for selective deprotection .
- Oxygen-Free Environments : Conduct reactions under nitrogen/argon to prevent radical-mediated dimerization. Degassing solvents (e.g., DMF) reduces side reactions .
- Byproduct Analysis : LC-MS and HRMS are essential for identifying impurities. For example, dimerization products (m/z ~400–450) require column chromatography for removal .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHSO₃) before disposal. Consult institutional guidelines for hazardous waste management .
- Toxicity Data : While specific toxicity data for this compound is limited, assume acute toxicity based on structural analogs (e.g., LD₅₀ > 200 mg/kg in rodents) .
Q. What applications does this compound have in medicinal chemistry or materials science?
- Kinase Inhibition : Pyrazolo[3,4-c]pyridines are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. Bromine and chlorine substitutions enhance binding affinity and metabolic stability .
- Photophysical Properties : Halogenation tunes electronic properties for optoelectronic applications. For example, Br/Cl substitutions increase π-conjugation, enabling use in organic semiconductors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
